molecular formula C6H12N2O B3170478 (S)-1-Methylpyrrolidine-2-carboxamide CAS No. 94391-71-6

(S)-1-Methylpyrrolidine-2-carboxamide

Cat. No.: B3170478
CAS No.: 94391-71-6
M. Wt: 128.17 g/mol
InChI Key: IGERQMDMYFFQLC-YFKPBYRVSA-N
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Description

(S)-1-Methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have different biological activities compared to its ®-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.

    Methylation: The nitrogen atom in the pyrrolidine ring is methylated using methyl iodide or a similar methylating agent.

    Amidation: The carboxylic acid group of L-proline is converted to an amide group using reagents such as thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Methylation: Using automated reactors to control the methylation process efficiently.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the amidation process.

    Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

(S)-1-Methylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Methylpyrrolidine-2-carboxamide: The enantiomer of the (S)-form, with different biological activities.

    N-Methylpyrrolidine: Lacks the carboxamide group, leading to different chemical properties.

    Proline Derivatives: Compounds like N-methyl-L-proline share structural similarities but differ in functional groups.

Uniqueness

(S)-1-Methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which imparts distinct biological activities and chemical reactivity compared to its ®-enantiomer and other similar compounds.

Properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGERQMDMYFFQLC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284126
Record name (2S)-1-Methyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94391-71-6
Record name (2S)-1-Methyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94391-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-Methyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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